molecular formula C11H11N3O2 B2542440 2-((1-methyl-1H-pyrazol-3-yl)amino)benzoic acid CAS No. 1518243-22-5

2-((1-methyl-1H-pyrazol-3-yl)amino)benzoic acid

Cat. No.: B2542440
CAS No.: 1518243-22-5
M. Wt: 217.228
InChI Key: JSCCJSBBWNVLAC-UHFFFAOYSA-N
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Description

2-((1-methyl-1H-pyrazol-3-yl)amino)benzoic acid is a compound that features a pyrazole ring attached to a benzoic acid moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Scientific Research Applications

2-((1-methyl-1H-pyrazol-3-yl)amino)benzoic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-methyl-1H-pyrazol-3-yl)amino)benzoic acid typically involves the reaction of 1-methyl-1H-pyrazole-3-amine with a benzoic acid derivative under controlled conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((1-methyl-1H-pyrazol-3-yl)amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-methyl-1H-pyrazol-3-yl)amino)benzoic acid is unique due to its specific combination of a pyrazole ring and a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-[(1-methylpyrazol-3-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14-7-6-10(13-14)12-9-5-3-2-4-8(9)11(15)16/h2-7H,1H3,(H,12,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCCJSBBWNVLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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